Tei 9647

Description

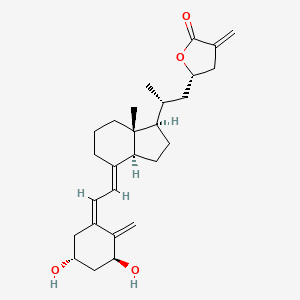

a 1alpha,25-dihydroxyvitamin D3 antagonist; TEI-9647 is the (23S)-isomer, and TEI-9648 is the (23R)-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-CZADFQNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173388-20-0 | |

| Record name | TEI 9647 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173388-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEI 9647 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Tei 9647: A Technical Guide for Researchers

An In-depth Analysis of a Potent Vitamin D Receptor Antagonist

Tei 9647, a synthetic analog of vitamin D3, has emerged as a significant tool in endocrinology and bone metabolism research. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as a potent and specific antagonist of the Vitamin D Receptor (VDR). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Molecular Mechanism of Action: VDR Antagonism

This compound exerts its biological effects by directly competing with the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), for binding to the VDR. This antagonistic action disrupts the normal cascade of genomic events initiated by VDR activation.

Upon binding to the VDR, 1α,25(OH)2D3 typically induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins such as the Steroid Receptor Coactivator (SRC) family, and initiating gene transcription.

This compound disrupts this process at multiple levels:

-

Inhibition of VDR-RXR Heterodimerization: this compound has been shown to reduce the interaction between the VDR and RXRα.[1][2] This interference is a critical step in preventing the formation of a functional transcriptional complex.

-

Altered Coactivator Interaction: The binding of this compound to the VDR induces a conformation that is unfavorable for the recruitment of coactivator proteins like SRC-1.[1] Instead, it may promote the interaction with corepressors.

-

Species-Specific Activity: The antagonistic effect of this compound is most pronounced in human cells. In rodent cells, it can act as a partial agonist.[3][4] This species specificity is attributed to differences in the amino acid sequence of the VDR's C-terminal region, particularly the presence of cysteine residues (Cys403 and Cys410) in the human VDR, which are thought to be crucial for the antagonistic activity of this compound.[3] It is hypothesized that the α-exo-methylene carbonyl structure of this compound may interact with these cysteine residues through a Michael-type addition.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound across various experimental models.

Table 1: Inhibition of Osteoclastogenesis and Bone Resorption

| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |

| Osteoclast Formation | Paget's Disease Bone Marrow Cells | 1α,25-(OH)2D3 (10⁻¹⁰ M) | 10⁻¹⁰ M to 10⁻⁶ M | Dose-dependent inhibition | [6][7][8] |

| Gene Expression (TAF(II)-17, 24-hydroxylase) | Paget's Disease Bone Marrow Cells | 1α,25-(OH)2D3 (10⁻¹⁰ M) | 10⁻⁸ M | Almost complete suppression | [6][7][8] |

| Bone Resorption | Osteoclasts from MVNP-transduced CFU-GM cells | 1α,25-(OH)2D3 (10⁻⁹ M) | 10⁻⁹ M to 10⁻⁶ M | Dose-dependent inhibition | [7][8] |

| VDR-RXR Interaction | Saos-2 cells (mammalian two-hybrid) | - | - | IC50 = 2.5 nM | [9] |

Table 2: Inhibition of HL-60 Cell Differentiation

| Parameter | Agonist | This compound Concentration | Effect | Reference |

| NBT-reducing activity & α-NB esterase activity | 1α,25-(OH)2D3 (0.1 nM) | Not specified | Marked suppression | [10] |

| CD11b expression (increase) & CD71 expression (decrease) | 1α,25-(OH)2D3 | 100 nM | Complete blockage | [10] |

| p21WAF1,CIP1 gene expression | 1α,25-(OH)2D3 | 100 nM (24 hours) | Clear suppression | [10] |

Table 3: Inhibition of VDR-Mediated Transactivation

| Cell Line | Reporter System | Agonist | This compound Concentration | Effect | Reference |

| Saos-2 | SV40 promoter with 2x VDREs | 1α,25-(OH)2D3 (10⁻⁸ M) | 10⁻⁹ M to 10⁻⁷ M | Dose-dependent inhibition | [1] |

| HeLa, COS-7 | Rat 24-hydroxylase gene promoter | 1α,25-(OH)2D3 | Not specified | Weaker antagonism than in Saos-2 | [1] |

Detailed Experimental Protocols

HL-60 Cell Differentiation Assay

This protocol is used to assess the ability of this compound to inhibit the 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

1α,25(OH)2D3

-

This compound

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

α-Naphthyl butyrate

-

Antibodies for CD11b and CD71

-

Flow cytometer

Procedure:

-

Culture HL-60 cells in RPMI-1640 with 10% FBS.

-

Seed cells at a density of 1 x 10⁵ cells/mL.

-

Treat cells with 1α,25(OH)2D3 (e.g., 0.1 nM) in the presence or absence of varying concentrations of this compound (e.g., 10 nM to 1 µM).

-

Incubate for 96 hours.

-

Assess differentiation using the following methods:

-

NBT Reduction Assay: Incubate cells with NBT solution and PMA. Differentiated cells will produce formazan, which can be quantified spectrophotometrically.

-

Nonspecific Esterase Activity: Use an α-naphthyl butyrate esterase staining kit to identify differentiated cells.

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against CD11b (a marker of differentiation) and CD71 (a marker of proliferation). Analyze the percentage of positive cells using a flow cytometer.

-

Osteoclastogenesis and Bone Resorption Assay

This protocol evaluates the effect of this compound on the formation of osteoclasts from bone marrow precursors and their subsequent bone-resorbing activity.

Materials:

-

Human bone marrow cells or murine bone marrow macrophages

-

α-MEM supplemented with 10% FBS

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

1α,25(OH)2D3

-

This compound

-

Calcium phosphate-coated plates or dentin slices

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

Toluidine blue or other staining for resorption pits

Procedure:

-

Isolate bone marrow cells and culture them in α-MEM with 10% FBS and M-CSF (e.g., 25 ng/mL) for 2-3 days to generate bone marrow-derived macrophages (BMMs).

-

Seed BMMs onto calcium phosphate-coated plates or dentin slices.

-

Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) and 1α,25(OH)2D3 (e.g., 10⁻¹⁰ M) in the presence or absence of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Culture for 7-10 days, replacing the medium every 2-3 days.

-

Assess Osteoclast Formation: Fix the cells and stain for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

-

Assess Bone Resorption:

-

Remove the cells from the plates/slices.

-

Stain the resorption pits with toluidine blue or view under a microscope.

-

Quantify the resorbed area using image analysis software.

-

Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to antagonize 1α,25(OH)2D3-mediated transactivation of a reporter gene.

Materials:

-

A suitable cell line (e.g., Saos-2, COS-7)

-

Expression vectors for human VDR and RXRα

-

A reporter plasmid containing a VDRE-driven luciferase gene (e.g., pGL3-VDRE-luc)

-

A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase expression vector)

-

Transfection reagent

-

1α,25(OH)2D3

-

This compound

-

Luciferase assay system

Procedure:

-

Seed cells in a multi-well plate.

-

Cotransfect the cells with the VDR and RXRα expression vectors, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with 1α,25(OH)2D3 (e.g., 10⁻⁸ M) in the presence or absence of varying concentrations of this compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Visualizing the Mechanism of Action

Signaling Pathway of VDR and this compound Intervention

Caption: VDR signaling pathway and points of inhibition by this compound.

Experimental Workflow for Osteoclastogenesis Assay

Caption: Workflow for assessing this compound's effect on osteoclastogenesis.

Species-Specific Mechanism of this compound

Caption: Role of VDR structure in the species-specific action of this compound.

References

- 1. Analysis of the molecular mechanism for the antagonistic action of a novel 1alpha,25-dihydroxyvitamin D(3) analogue toward vitamin D receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of TEI-9647 derivatives as Vitamin D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D antagonist, TEI-9647, inhibits osteoclast formation induced by 1alpha,25-dihydroxyvitamin D3 from pagetic bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. (23S)-25-Dehydro-1{alpha}-hydroxyvitamin D3-26,23-lactone, a vitamin D receptor antagonist that inhibits osteoclast formation and bone resorption in bone marrow cultures from patients with Paget's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Tei-9647 as a Vitamin D Receptor Antagonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Tei-9647, a potent and specific antagonist of the Vitamin D Receptor (VDR). Tei-9647, a synthetic Vitamin D3 lactone analogue, has been instrumental in elucidating the genomic actions of the VDR. This guide details its mechanism of action, presents quantitative data on its biological activity, and provides detailed protocols for key experimental assays. Visualizations of the VDR signaling pathway and a typical antagonist screening workflow are included to facilitate understanding.

Introduction

Overview of the Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Its endogenous ligand is 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), the biologically active form of Vitamin D.[2] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[1][2] This pathway is critical for regulating calcium homeostasis, bone metabolism, cellular proliferation, and differentiation.[1]

Tei-9647: A Novel VDR Antagonist

Tei-9647, also known as (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone, is a synthetic analogue of Vitamin D3 that acts as a potent and specific VDR antagonist.[4][5] It effectively inhibits the VDR/VDRE-mediated genomic actions of 1α,25(OH)₂D₃.[4] It has been widely used as a research tool to study VDR-mediated functions and shows potential for therapeutic applications, particularly in diseases characterized by excessive bone resorption, such as Paget's disease.[4][5][6]

Chemical Properties

Tei-9647 is distinguished by its unique α-exo-methylene-γ-lactone structure in the side chain, which is crucial for its antagonistic activity.[7]

| Property | Value |

| Chemical Formula | C₂₇H₃₈O₄ |

| Molecular Weight | 426.59 g/mol |

| CAS Number | 173388-20-0 |

| Synonyms | (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone |

Mechanism of Action

Binding to the Vitamin D Receptor

Tei-9647 competitively binds to the VDR's ligand-binding domain (LBD). However, its affinity for the VDR is approximately 10-fold lower than that of the natural agonist, 1α,25(OH)₂D₃.[2]

Allosteric Modulation and Co-regulator Interaction

The antagonistic action of Tei-9647 stems from its inability to induce the correct conformational change in the VDR required for transcriptional activation. Upon binding, Tei-9647 destabilizes Helix 12 of the LBD, a critical region for co-activator recruitment.[8][9] This prevents the VDR-RXR heterodimer from effectively binding with co-activator proteins like SRC-1, SRC2, SRC3, and DRIP205, thereby blocking the initiation of gene transcription.[2][10]

The α-exo-methylene carbonyl structure of the lactone moiety is considered essential for this antagonistic effect.[7] It is theorized that this structure may act as a Michael acceptor, forming a covalent bond with nucleophilic cysteine residues (specifically Cys403 and Cys410) within the human VDR's LBD, which is a key step in its antagonistic action.[7][11][12] While Tei-9647 prevents the recruitment of co-activators, it does not appear to influence the formation of the VDR-RXR heterodimer itself or the complex's ability to bind to DNA.[2]

Species-Specific Activity

A notable characteristic of Tei-9647 is its species-specific activity. It functions as a VDR antagonist in human cells but behaves as a weak agonist in rodent cells.[8][13][14] This difference is attributed to variations in the amino acid sequence of the VDR's C-terminal region.[13][14] The human VDR possesses two cysteine residues (Cys403 and Cys410) that are absent in the rat VDR.[12][13] These residues are critical for the antagonistic effect in humans.[13] In the rat VDR, residue N410 stabilizes the interaction between helices 11 and 12, leading to a weak agonistic response to Tei-9647.[8]

Quantitative Analysis of Tei-9647 Activity

The following tables summarize the quantitative data regarding the biological activity of Tei-9647 from various in vitro assays.

Table 1: VDR Binding Affinity

| Compound | Relative Binding Affinity (vs. 1α,25(OH)₂D₃) | Source |

| Tei-9647 | ~10-fold lower | [2] |

Table 2: Inhibition of VDR-Mediated Functions

| Assay | Endpoint | IC₅₀ Value | Cell Line | Source |

| Gel Shift Assay | VDR/RXR-DNA Binding | 2.5 nM | - | [2] |

| HL-60 Differentiation | NBT Reduction | 6.3 nM | HL-60 | [15] |

| VDR Antagonistic Activity | - | 8.3 nM | - | [6] |

Table 3: Cellular and Physiological Effects

| Effect | Concentration Range | Cell/System | Source |

| Inhibition of 1α,25(OH)₂D₃-induced Osteoclast Formation | Dose-dependent (10⁻¹⁰ to 10⁻⁶ M) | Pagetic Bone Marrow Cells | [16] |

| Inhibition of 1α,25(OH)₂D₃-induced Bone Resorption | Dose-dependent (0.001-1 µM) | In vitro bone resorption model | [15] |

| Suppression of p21WAF1,CIP1 gene expression | 100 nM | HL-60 Cells | [15] |

| Blockade of CD11b increase and CD71 decrease | 100 nM (complete blockade) | HL-60 Cells | [15] |

Experimental Protocols

Detailed methodologies for key assays used to characterize VDR antagonists like Tei-9647 are provided below.

Competitive Radioligand Binding Assay for VDR

Objective: To determine the binding affinity (Kᵢ) of Tei-9647 for the VDR by measuring its ability to displace a radiolabeled VDR agonist.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (tritiated Calcitriol).

-

Test Compound: Tei-9647, serially diluted.

-

Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for non-specific binding determination.

-

Assay Buffer (e.g., TEKGD: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[17]

-

Wash Buffer.

-

Scintillation cocktail and liquid scintillation counter.[7]

Procedure:

-

Reaction Setup: In microtiter plates or tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of Tei-9647. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled 1α,25(OH)₂D₃.

-

Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or 25°C) for a sufficient period to reach equilibrium (e.g., 2-4 hours).[7]

-

Separation: Separate bound from free radioligand.

-

HAP Method: Add HAP slurry to each reaction, incubate briefly, then centrifuge to pellet the HAP with bound receptor-ligand complexes. Wash the pellet multiple times with wash buffer.[7]

-

Filtration Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand. Wash filters with ice-cold wash buffer.[18][19]

-

-

Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Tei-9647. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[7][19]

VDR-Mediated Reporter Gene Assay

Objective: To quantify the antagonistic activity of Tei-9647 by measuring its ability to inhibit 1α,25(OH)₂D₃-induced expression of a reporter gene.

Materials:

-

Cell Line: A suitable cell line with low endogenous VDR, such as HEK293.[6]

-

Expression Vector: Plasmid encoding human VDR.

-

Reporter Vector: Plasmid containing a luciferase gene under the control of a promoter with multiple VDREs.

-

Control Vector: Plasmid encoding a different reporter (e.g., Renilla luciferase) for normalization (e.g., pRL-TK).[6]

-

Transfection Reagent.

-

Cell Culture Media and Reagents.

-

1α,25(OH)₂D₃ and Tei-9647.

-

Lysis Buffer and Luciferase Assay Substrates (e.g., Dual-Luciferase® Reporter Assay System).[6]

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[6]

-

Transfection: Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the normalization control vector. Incubate for 4-6 hours, then replace with fresh medium.[6]

-

Compound Treatment: After 24 hours post-transfection, treat the cells with:

-

Vehicle control (e.g., DMSO).

-

A fixed concentration of 1α,25(OH)₂D₃ (agonist).

-

The fixed concentration of 1α,25(OH)₂D₃ co-treated with serial dilutions of Tei-9647.

-

-

Incubation: Incubate the plate for another 24 hours.[6]

-

Cell Lysis and Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[6][20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of Tei-9647. Determine the IC₅₀ value from the resulting dose-response curve.

HL-60 Cell Differentiation Assay

Objective: To assess the ability of Tei-9647 to inhibit 1α,25(OH)₂D₃-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

-

HL-60 cells.

-

RPMI-1640 medium with L-glutamine, supplemented with FBS and antibiotics.

-

1α,25(OH)₂D₃ and Tei-9647.

-

Nitroblue Tetrazolium (NBT) solution.[21]

-

Phorbol 12-myristate 13-acetate (PMA) or Tissue Plasminogen Activator (TPA).[21]

-

Microscope and slides.

Procedure:

-

Cell Culture: Culture HL-60 cells in suspension. Seed cells at a density of approximately 1 x 10⁵ cells/mL.

-

Treatment: Treat cells with a concentration of 1α,25(OH)₂D₃ known to induce differentiation (e.g., 10⁻⁸ M) in the presence or absence of varying concentrations of Tei-9647.[22]

-

Incubation: Incubate the cells for 96 hours.[22]

-

NBT Reduction Assay:

-

Harvest the cells by centrifugation.

-

Incubate the cells with NBT solution containing a stimulant like TPA at 37°C for 30 minutes.[21]

-

Prepare cytospin slides and examine them under a microscope.

-

-

Quantification: Count the percentage of cells containing blue-black formazan deposits, which indicates differentiation into functional phagocytes.[21]

-

Data Analysis: Plot the percentage of differentiated cells against the concentration of Tei-9647 to determine its inhibitory effect and calculate the IC₅₀.

Osteoclast Formation and Bone Resorption Assay

Objective: To evaluate the inhibitory effect of Tei-9647 on 1α,25(OH)₂D₃-induced osteoclastogenesis from bone marrow precursors.

Materials:

-

Bone marrow cells isolated from mice or human donors.

-

α-MEM medium supplemented with FBS, antibiotics, M-CSF, and RANKL.[4]

-

1α,25(OH)₂D₃ and Tei-9647.

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.[8][13]

-

Fixative solution (e.g., citrate, acetone, formaldehyde).[8]

-

Microscope.

Procedure:

-

Cell Isolation and Plating: Isolate bone marrow cells and culture them in the presence of M-CSF for approximately 3 days to generate bone marrow-derived macrophages (BMMs).[4]

-

Differentiation Induction: Replace the medium with fresh medium containing M-CSF, RANKL, and 1α,25(OH)₂D₃, with or without various concentrations of Tei-9647.

-

Culture and Medium Change: Culture the cells for an additional 4-7 days, refreshing the medium every 2-3 days.[4][8]

-

TRAP Staining:

-

Quantification: Identify and count TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope. These are considered mature osteoclasts.

-

Data Analysis: Compare the number of osteoclasts in Tei-9647-treated cultures to the control (1α,25(OH)₂D₃ alone) to determine the dose-dependent inhibitory effect.

Signaling Pathways & Workflows

VDR Signaling Pathway and Tei-9647 Inhibition

The following diagram illustrates the canonical VDR signaling pathway and the point of intervention by Tei-9647.

Caption: VDR signaling pathway and antagonism by Tei-9647.

Experimental Workflow for VDR Antagonist Screening

This diagram outlines a typical workflow for identifying and characterizing VDR antagonists.

Caption: Experimental workflow for VDR antagonist screening.

Conclusion

Tei-9647 is a well-characterized and specific antagonist of the human Vitamin D Receptor. Its mechanism, involving the allosteric inhibition of co-activator recruitment through destabilization of the LBD's Helix 12, provides a clear model for VDR antagonism. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers in endocrinology, bone biology, and oncology who are investigating VDR signaling or developing novel VDR-modulating therapeutics. The species-specific nature of Tei-9647 underscores the importance of considering receptor structure when translating findings from animal models to human applications.

References

- 1. Vitamin D antagonist, TEI-9647, inhibits osteoclast formation induced by 1alpha,25-dihydroxyvitamin D3 from pagetic bone marrow cells. | Palmetto Profiles [profiles.musc.edu]

- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and structure-activity relationships of TEI-9647 derivatives as Vitamin D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Vitamin D antagonist, TEI-9647, inhibits osteoclast formation induced by 1alpha,25-dihydroxyvitamin D3 from pagetic bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Chemical Architecture of Tei 9647: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental evaluation of Tei 9647, a potent and specific antagonist of the Vitamin D Receptor (VDR). This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and medicinal chemistry.

Core Chemical Structure and Properties

This compound, systematically named (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone, is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3).[1] Its chemical formula is C27H38O4 with a molecular weight of 426.59 g/mol . The defining feature of this compound is the α,β-unsaturated γ-lactone ring in its side chain, which is crucial for its antagonistic activity.

Below is the two-dimensional chemical structure of this compound:

Mechanism of Action: VDR Antagonism

This compound exerts its biological effects by acting as a specific antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in calcium homeostasis, cell differentiation, and immune function.

Upon binding to the VDR, 1α,25(OH)2D3 induces a conformational change that promotes the recruitment of coactivator proteins and initiates gene transcription. In contrast, this compound binds to the VDR but fails to induce the necessary conformational change for coactivator recruitment.[2][3] Instead, it is hypothesized that the α,β-unsaturated lactone moiety of this compound forms a covalent adduct with specific cysteine residues (Cys403 and Cys410 in human VDR) within the ligand-binding domain.[4][5] This interaction stabilizes an antagonistic conformation of the receptor, preventing the binding of coactivators and thereby inhibiting the transcriptional activity of the VDR.[2][3] The antagonistic effect of this compound can be cell-type specific.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the molecular mechanism for the antagonistic action of a novel 1alpha,25-dihydroxyvitamin D(3) analogue toward vitamin D receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

Tei 9647's Role in VDR/VDRE-Mediated Transcription: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Tei 9647, a potent and specific antagonist of the Vitamin D Receptor (VDR). By delving into its effects on VDR/VDRE-mediated transcription, this document serves as a critical resource for researchers engaged in the study of Vitamin D signaling and the development of novel therapeutics targeting this pathway.

Introduction to this compound

This compound, a synthetic analog of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), is distinguished by its characteristic lactone ring structure. It has been extensively studied as a VDR antagonist, capable of inhibiting the genomic actions of 1α,25(OH)2D3. This antagonistic activity makes this compound a valuable tool for dissecting the physiological and pathological roles of VDR signaling, as well as a potential therapeutic agent for conditions characterized by excessive VDR activation, such as Paget's disease of bone.

Quantitative Profile of this compound

The biological activity of this compound has been quantified in various in vitro systems. The following table summarizes the key quantitative data, providing a comparative reference for its potency and efficacy.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 2.5 nM | Not Specified | Antagonist activity, much greater than its agonist activity. | |

| IC50 | 6.3 nM | HL-60 | Antagonist activity against 1α,25(OH)2D3-induced differentiation. | |

| Effective Concentration | 10-1000 nM | HL-60 | Dose-dependent blockade of CD11b and CD71 expression changes associated with differentiation. | |

| Effective Concentration | 100 nM | HL-60 | Complete blockade of the increase in CD11b and decrease in CD71 expression. | |

| Effective Concentration | 100 nM | Not Specified | Suppression of p21WAF1,CIP1 gene expression induced by 1α,25(OH)2D3. | |

| Effective Concentration | 0.001-1 µM | Not Specified | Dose-dependent inhibition of bone resorption induced by 1α,25(OH)2D3. | |

| Binding Affinity | 10-fold less than 1α,25(OH)2D3 | VDR | Relative binding affinity to the Vitamin D Receptor. |

Mechanism of Action: Antagonism of VDR/VDRE-Mediated Transcription

The canonical pathway of VDR-mediated gene transcription begins with the binding of the active ligand, 1α,25(OH)2D3, to the VDR. This induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event facilitates the recruitment of coactivator proteins, which in turn leads to the initiation of transcription.

This compound exerts its antagonistic effects by interfering with several key steps in this pathway.

Inhibition of Coactivator Recruitment

A primary mechanism of this compound's antagonism is its ability to prevent the recruitment of transcriptional coactivators to the VDR. While this compound binds to the VDR, the resulting conformational change is distinct from that induced by the agonist 1α,25(OH)2D3. This altered conformation is not conducive to the binding of coactivators such as SRC-1, SRC2, SRC3, and DRIP205. In some cellular contexts, this compound has been shown to induce the release of both coactivators and the corepressor NCoR.

Modulation of VDR-RXR Heterodimerization

The effect of this compound on the formation of the VDR-RXR heterodimer appears to be cell-type specific. In Saos-2 cells, this compound was found to reduce the interaction between VDR and RXRα. However, in HeLa cells, it did not significantly block VDR-RXR binding, which may contribute to its weaker antagonistic activity in this cell line.

No Effect on VDR-DNA Binding

Importantly, this compound does not appear to inhibit the binding of the VDR/RXR heterodimer to the VDRE on the DNA. This indicates that its primary mode of action is at the level of protein-protein interactions, specifically the recruitment of the transcriptional machinery, rather than preventing the receptor complex from recognizing its target DNA sequence.

Species-Specific and Cell-Type Dependent Effects

The antagonistic activity of this compound is not universal and exhibits significant species and cell-type specificity. While it acts as a potent antagonist in human cells, it behaves as a weak agonist in rodent cells. This difference has been attributed to variations in the amino acid sequence of the VDR ligand-binding domain between species. Specifically, cysteine residues at positions 403 and 410 in the human VDR are crucial for the antagonistic action of this compound. Mutation of these residues in the human VDR diminishes its antagonistic properties.

Furthermore, the cellular environment can influence the activity of this compound. For instance, the presence or absence of serum in cell culture has been shown to convert this compound from an antagonist to an agonist, suggesting the involvement of unknown serum factors in modulating VDR function.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: VDR/RXR signaling pathway and the antagonistic action of this compound.

Caption: General workflow for a VDR reporter gene assay.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

VDR Activation Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the agonist or antagonist activity of compounds targeting the VDR.

-

Principle: Cells are co-transfected with a VDR expression vector and a reporter vector containing the luciferase gene under the control of a VDRE-containing promoter. VDR activation leads to luciferase expression, which is quantified by measuring luminescence.

-

Cell Lines: Human Embryonic Kidney (HEK293), Human Osteosarcoma (Saos-2), or Monkey Kidney (COS-7) cells are commonly used due to their high transfection efficiency and low endogenous VDR expression.

-

Materials:

-

VDR expression plasmid (e.g., pCMV-hVDR)

-

VDRE-luciferase reporter plasmid (e.g., pGL3-VDRE-luc)

-

Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the VDR expression plasmid, VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound), a known agonist (1α,25(OH)2D3), or a combination thereof. Include a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the luminescence values of the treated wells to the control wells to determine the percent activation or inhibition.

-

Mammalian Two-Hybrid Assay

This assay is used to investigate protein-protein interactions, such as those between VDR and coactivators or RXR, in a cellular context.

-

Principle: Two hybrid proteins are expressed in mammalian cells. One consists of a DNA-binding domain (e.g., GAL4) fused to one protein of interest (e.g., VDR), and the other consists of a transcriptional activation domain (e.g., VP16) fused to a second protein of interest (e.g., SRC-1). If the two proteins of interest interact, the activation domain is brought into proximity of the promoter, driving the expression of a reporter gene (e.g., luciferase).

-

Procedure:

-

Plasmid Construction: Clone the cDNAs of the proteins of interest into the appropriate GAL4-DBD and VP16-AD vectors.

-

Transfection: Co-transfect mammalian cells with the two hybrid plasmids and a reporter plasmid containing GAL4 binding sites upstream of a minimal promoter driving luciferase expression.

-

Treatment and Analysis: Treat the transfected cells with the compounds of interest (e.g., 1α,25(OH)2D3, this compound) and measure the reporter gene activity as described for the reporter gene assay. An increase in reporter activity indicates an interaction between the two proteins.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the binding of proteins (e.g., VDR/RXR) to a specific DNA sequence (e.g., VDRE).

-

Principle: A labeled DNA probe containing the VDRE is incubated with a protein source (e.g., nuclear extracts or purified VDR and RXR). The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate more slowly through the gel, resulting in a "shifted" band.

-

Procedure:

-

Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the VDRE sequence, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the protein sample in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

-

Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A band that is shifted upwards from the free probe indicates a protein-DNA interaction.

-

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and study protein-protein interactions in their native cellular environment.

-

Principle: A specific antibody is used to immunoprecipitate a target protein (e.g., VDR) from a cell lysate. If the target protein is part of a complex, its binding partners (e.g., RXR, coactivators) will also be pulled down. The immunoprecipitated complex is then analyzed, typically by Western blotting, to identify the interacting proteins.

-

Procedure:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting proteins by Western blotting using antibodies specific to the suspected binding partners.

-

Conclusion

This compound is a well-characterized VDR antagonist that inhibits VDR/VDRE-mediated transcription primarily by preventing the recruitment of coactivators. Its activity is highly dependent on the cellular and species context, highlighting the complexity of VDR signaling. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular pharmacology of this compound and other VDR modulators. This in-depth understanding is crucial for the rational design and development of novel therapeutics targeting the Vitamin D signaling pathway.

An In-depth Technical Guide to Tei 9647: A Species-Specific Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tei 9647, a synthetic vitamin D3 lactone analogue, has emerged as a potent and specific antagonist of the Vitamin D Receptor (VDR). Its unique mechanism of action, characterized by a notable species-specific activity, has garnered significant interest in its therapeutic potential, particularly in disorders characterized by excessive bone resorption such as Paget's disease. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction

This compound, chemically known as (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone, was identified through the synthesis and screening of vitamin D3 analogues.[1] It was designed to investigate the structure-activity relationships of compounds that modulate the VDR.[1][2] Unlike the endogenous VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), this compound exhibits antagonistic properties in human cells, while surprisingly acting as a weak agonist in rodent cells.[3][4][5] This species-specific activity is a cornerstone of its pharmacological profile and is attributed to differences in the amino acid sequence of the VDR ligand-binding domain (LBD) between humans and rodents.[3][4]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C27H40O5 |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 173388-20-0[6] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound exerts its VDR antagonistic effect in human cells through a unique interaction with the VDR LBD. The key to this antagonism lies in the presence of two cysteine residues, Cys403 and Cys410, in the C-terminal region of the human VDR.[4] The α-exo-methylene-γ-lactone moiety of this compound is thought to interact with these cysteine residues, potentially through a Michael-type addition, which stabilizes the receptor in an antagonistic conformation.[1] This prevents the recruitment of coactivators necessary for gene transcription.[5][7]

In contrast, rodent VDR lacks these specific cysteine residues, leading to a different binding mode where this compound acts as a weak agonist.[3][4] This species-specific mechanism has been confirmed through mutagenesis studies where substitution of the human VDR cysteine residues diminishes the antagonistic activity of this compound.[4]

Signaling Pathway of this compound in Human Cells

Caption: Mechanism of this compound as a VDR antagonist in human cells.

Quantitative Data

The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Species | Parameter | Value | Reference |

| VDR Antagonism | HL-60 | Human | IC50 | 8.3 nM | [2] |

| VDR Antagonism (Derivative) | HL-60 | Human | IC50 | 0.093 nM | [2] |

| VDR Binding | - | - | Affinity | 10-fold less than 1α,25(OH)2D3 | [5] |

| Osteoclast Formation Inhibition | Paget's Disease Patient Bone Marrow | Human | Concentration Range | 10⁻¹⁰ to 10⁻⁶ M | [8] |

| Bone Resorption Inhibition | Osteoclasts | - | Concentration Range | 0.001 - 1 µM | [6] |

Table 2: Dose-Dependent Effects of this compound on Gene and Protein Expression

| Target | Cell Line/System | Treatment | Effect | Reference |

| CD11b and CD71 | HL-60 | 10-1000 nM this compound | Dose-dependent blockade of 1α,25(OH)2D3-induced changes | [6] |

| TAFII-17 and 25-OH-D3-24-hydroxylase | Bone Marrow Cells | 10 nM this compound | Marked inhibition of 1α,25(OH)2D3-induced expression | [6][8] |

| p21WAF1,CIP1 | HL-60 | 100 nM this compound | Suppression of 1α,25(OH)2D3-induced expression | [6] |

| CYP24A1 and p21 | HL-60 | - | Reduced expression in the presence of 1α,25(OH)2D3 | [5] |

Table 3: In Vivo Activity of this compound in Rats

| Parameter | Model | Treatment | Effect | Reference |

| Intestinal Calcium Absorption | Vitamin D-deficient rats | 50 µg/kg this compound | Weak agonistic effect | [9] |

| Bone Calcium Mobilization | Vitamin D-deficient rats | 50 µg/kg this compound | Weak agonistic effect | [9] |

| Serum Calcium | Vitamin D-deficient rats | 1-20 µg/kg this compound + 0.5 µg/kg 1α,25(OH)2D3 | Dose-dependent suppression of 1α,25(OH)2D3-induced increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

VDR Luciferase Reporter Assay

This assay is used to determine the functional agonistic or antagonistic activity of a compound on the Vitamin D Receptor.

Materials:

-

Mammalian cells (e.g., SaOS-2, COS-7)

-

Expression vector for human or rat VDR

-

Luciferase reporter plasmid containing a Vitamin D Response Element (VDRE)

-

Transfection reagent

-

Cell culture medium and supplements

-

1α,25(OH)2D3 (agonist control)

-

This compound (test compound)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of this compound.

-

Antagonist Mode: Treat the cells with a fixed concentration of 1α,25(OH)2D3 (typically EC50 concentration) and varying concentrations of this compound.

-

-

Incubation: Incubate the treated cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow: VDR Luciferase Reporter Assay

Caption: A typical workflow for a VDR luciferase reporter assay.

HL-60 Cell Differentiation Assay

This assay is used to assess the ability of compounds to induce or inhibit the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

1α,25(OH)2D3

-

This compound

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Microscope

Protocol:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS.

-

Treatment: Seed the cells at a density of 1 x 10⁵ cells/mL and treat with 1α,25(OH)2D3 (e.g., 100 nM) in the presence or absence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 96 hours.

-

NBT Reduction Assay:

-

Add NBT solution (1 mg/mL) and PMA (200 ng/mL) to the cell suspension.

-

Incubate for 25 minutes at 37°C.

-

Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells using a microscope.

-

-

Data Analysis: Calculate the percentage of differentiated cells for each treatment condition.

Bone Resorption (Pit) Assay

This assay measures the ability of osteoclasts to resorb bone, and the effect of inhibitors on this process.

Materials:

-

Osteoclast precursor cells (e.g., from bone marrow) or a murine macrophage cell line (e.g., RAW 264.7)

-

Dentine or bone slices

-

α-MEM medium with FBS

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

Macrophage colony-stimulating factor (M-CSF)

-

1α,25(OH)2D3

-

This compound

-

Toluidine blue stain

-

Microscope with image analysis software

Protocol:

-

Osteoclast Differentiation: Culture osteoclast precursors on dentine/bone slices in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.

-

Treatment: Once osteoclasts are formed, treat the cells with 1α,25(OH)2D3 to stimulate resorption, in the presence or absence of varying concentrations of this compound.[8]

-

Incubation: Incubate for 48-72 hours.

-

Cell Removal: Remove the osteoclasts from the slices by sonication or with a soft brush.

-

Staining: Stain the slices with toluidine blue to visualize the resorption pits.

-

Image Analysis: Capture images of the resorption pits using a microscope and quantify the total resorbed area using image analysis software.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically involves the convergent synthesis of the A-ring and the CD-ring side chain, followed by a coupling reaction.[1] The key structural feature, the α-exo-methylene-γ-lactone, is crucial for its antagonistic activity.[1] Structure-activity relationship studies have led to the synthesis of numerous derivatives with the aim of enhancing antagonistic potency and metabolic stability.[2] For instance, modifications at the 2α- and 24-positions have resulted in analogues with significantly improved VDR antagonistic activity.[2]

Logical Relationship in this compound Development

Caption: Logical flow of the discovery and development of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Vitamin D Receptor. Its well-defined, species-specific mechanism of action provides a unique opportunity for targeted drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and its derivatives in VDR-mediated diseases. Further investigations into its pharmacokinetic and pharmacodynamic properties in higher-order animal models are warranted to translate its promising in vitro and rodent in vivo activities into clinical applications.

References

- 1. Synthesis and structure-activity relationships of TEI-9647 derivatives as Vitamin D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly potent vitamin D receptor antagonists: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of the molecular mechanism for the antagonistic action of a novel 1alpha,25-dihydroxyvitamin D(3) analogue toward vitamin D receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D antagonist, TEI-9647, inhibits osteoclast formation induced by 1alpha,25-dihydroxyvitamin D3 from pagetic bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Species-Specific Effects of Tei-9647 on the Vitamin D Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tei-9647, a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃], exhibits intriguing species-specific effects on the Vitamin D Receptor (VDR). In human cells, Tei-9647 acts as a potent VDR antagonist, whereas in rodent cells, it displays weak agonistic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these differential activities, presents available quantitative data, details key experimental protocols for studying VDR modulation, and visualizes the core concepts through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Upon binding its natural ligand, 1α,25(OH)₂D₃, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.

Tei-9647, a 26,23-lactone analog of vitamin D, has emerged as a critical tool for elucidating VDR signaling pathways due to its unique species-dependent pharmacology. Its antagonistic activity in human systems makes it a potential therapeutic agent for hypercalcemic disorders and certain cancers, while its agonistic nature in rodents necessitates careful consideration in preclinical studies. Understanding the structural and molecular basis of these species-specific effects is crucial for the rational design of novel VDR modulators and for the accurate interpretation of animal model data.

Data Presentation: Species-Specific Activity of Tei-9647

The available quantitative data on the activity of Tei-9647 is summarized below. It is important to note that the data are compiled from various studies and experimental conditions may differ.

| Parameter | Species/Cell Line | Value | Activity | Reference |

| IC₅₀ | Human HL-60 | 2.5 nM | Antagonist | [1] |

| IC₅₀ | Human HL-60 | 6.3 nM | Antagonist | [2] |

| Binding Affinity | Human VDR | ~10-fold lower than 1α,25(OH)₂D₃ | Antagonist | [1] |

| Transcriptional Activity | Rat Osteosarcoma (ROS 24/1) | Not specified | Agonist | [3] |

Molecular Basis of Species-Specificity

The differential response to Tei-9647 between human and rodent VDR is primarily attributed to amino acid differences in the C-terminal region of the ligand-binding domain (LBD).[3]

-

Human VDR (hVDR): The hVDR possesses two critical cysteine residues, Cys403 and Cys410, in its C-terminal region.[3] The presence of these residues is necessary for the antagonistic action of Tei-9647.[1][3] It is hypothesized that the α-exo-methylene-γ-lactone moiety of Tei-9647 may interact with these cysteine residues, potentially through a Michael-type addition, which stabilizes a receptor conformation that is unfavorable for coactivator recruitment, thereby leading to antagonism.[4]

-

Rodent VDR (rVDR): The rodent VDR lacks these specific cysteine residues at the corresponding positions.[3] In the absence of this interaction, Tei-9647 binding to the rVDR induces a conformation that permits the recruitment of coactivators, resulting in a weak agonistic response.[5] Studies using chimeric VDRs, where the C-terminal region of hVDR was replaced with the corresponding rVDR sequence, showed a switch from antagonistic to agonistic activity, confirming the critical role of this region.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the species-specific effects of Tei-9647 on the VDR.

VDR Ligand Binding Assay

Objective: To determine the binding affinity (Ki) of Tei-9647 for human and rodent VDR. A competitive radioligand binding assay is a standard method.

Materials:

-

Purified recombinant human VDR and rat VDR

-

[³H]-1α,25(OH)₂D₃ (radioligand)

-

Tei-9647

-

Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 10% glycerol, pH 7.4)

-

Hydroxylapatite slurry or charcoal-dextran suspension

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Tei-9647 and unlabeled 1α,25(OH)₂D₃.

-

In a microcentrifuge tube, incubate a fixed concentration of [³H]-1α,25(OH)₂D₃ with the VDR protein in the presence of varying concentrations of Tei-9647 or a high concentration of unlabeled 1α,25(OH)₂D₃ (for non-specific binding) or buffer alone (for total binding).

-

Incubate at 4°C for 4-18 hours to reach equilibrium.

-

Separate the bound from free radioligand by adding hydroxylapatite slurry or charcoal-dextran suspension, followed by centrifugation.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of Tei-9647.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Reporter Assay

Objective: To assess the agonistic or antagonistic activity of Tei-9647 on VDR-mediated gene transcription in human and rodent cells.

Materials:

-

Human cell line (e.g., SaOS-2, HEK293) and a rodent cell line (e.g., ROS 24/1)

-

Expression vectors for human VDR and rat VDR

-

Reporter plasmid containing a VDRE-driven luciferase gene (e.g., pVDRE-Luc)

-

Transfection reagent

-

Cell culture medium and supplements

-

Tei-9647 and 1α,25(OH)₂D₃

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in 24- or 96-well plates.

-

Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of Tei-9647 alone (to test for agonism) or in combination with a fixed concentration of 1α,25(OH)₂D₃ (to test for antagonism).

-

Incubate for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curves to determine EC₅₀ (for agonism) or IC₅₀ (for antagonism) values.

HL-60 Cell Differentiation Assay

Objective: To evaluate the antagonistic effect of Tei-9647 on 1α,25(OH)₂D₃-induced differentiation of human promyelocytic leukemia (HL-60) cells.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum

-

Tei-9647 and 1α,25(OH)₂D₃

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Microscope

Procedure:

-

Seed HL-60 cells at a density of 1 x 10⁵ cells/mL.

-

Treat the cells with a fixed concentration of 1α,25(OH)₂D₃ in the presence of varying concentrations of Tei-9647.

-

Incubate for 96 hours.

-

To assess differentiation, perform an NBT reduction assay. Incubate the cells with NBT and PMA.

-

Differentiated cells (monocytes/macrophages) will produce superoxide radicals that reduce NBT to a blue formazan precipitate.

-

Count the percentage of NBT-positive cells under a microscope.

-

Determine the IC₅₀ of Tei-9647 for the inhibition of differentiation.

Mammalian Two-Hybrid Assay

Objective: To investigate the effect of Tei-9647 on the interaction between VDR and its heterodimerization partner RXR, or with coactivators.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression vector for a fusion protein of the GAL4 DNA-binding domain (DBD) with the VDR ligand-binding domain (LBD).

-

Expression vector for a fusion protein of the VP16 activation domain (AD) with RXR or a coactivator.

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

-

Transfection reagent

-

Tei-9647 and 1α,25(OH)₂D₃

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the GAL4-DBD-VDR-LBD, VP16-AD-RXR (or coactivator), and the GAL4-UAS-luciferase reporter plasmids.

-

Treat the transfected cells with Tei-9647 or 1α,25(OH)₂D₃.

-

Incubate for 24-48 hours.

-

Measure the luciferase activity. An increase in luciferase activity indicates an interaction between the two fusion proteins.

-

Compare the effect of Tei-9647 to that of 1α,25(OH)₂D₃ to determine if it promotes or disrupts the interaction.

Visualizations

VDR Signaling Pathway

Caption: Generalized VDR signaling pathway upon ligand binding.

Experimental Workflow: Reporter Assay

Caption: Workflow for a VDR-mediated transcriptional reporter assay.

Logical Relationship: Species-Specific Effects

Caption: Logical flow of Tei-9647's species-specific effects on VDR.

Conclusion

Tei-9647 serves as an invaluable pharmacological tool for dissecting the intricacies of Vitamin D Receptor signaling. Its species-specific effects, characterized by antagonism in human VDR and agonism in rodent VDR, are dictated by the presence or absence of key cysteine residues in the C-terminal region of the receptor's ligand-binding domain. This guide provides a centralized resource of the quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in their study of VDR modulation. A thorough understanding of these species-dependent activities is paramount for the successful translation of preclinical findings to clinical applications in the development of novel VDR-targeted therapies.

References

- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of TEI-9647 derivatives as Vitamin D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antagonistic Properties of Tei 9647: A Technical Guide

This technical guide provides an in-depth analysis of the core antagonistic properties of Tei 9647, a potent and specific Vitamin D Receptor (VDR) antagonist. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative data on its antagonistic activity, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Antagonistic Properties and Mechanism of Action

This compound, a Vitamin D3 lactone analogue, functions as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] Its primary mechanism of action involves the inhibition of the genomic functions of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D.[1] this compound achieves this by modulating the interaction of the VDR with essential co-regulatory proteins.

Upon binding to the VDR, this compound induces a conformational change in the receptor that is distinct from the change induced by agonists like 1α,25(OH)2D3. This altered conformation leads to a reduction in the binding affinity of the VDR for coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1), SRC-2, SRC-3, and DRIP205.[2][3] Furthermore, this compound has been shown to induce the release of both coactivators and the corepressor NCoR in vitro.[2] This disruption of the VDR-coactivator complex is a critical step in its antagonistic activity, as it prevents the recruitment of the transcriptional machinery necessary for the expression of Vitamin D target genes.

The antagonistic effects of this compound are particularly noteworthy in human cells and are dependent on the presence of specific cysteine residues (C403 and C410) in the ligand-binding domain of the human VDR.[2][4] In contrast, this compound can act as a weak agonist in rat cells, which lack these specific cysteine residues, highlighting a species-specific mechanism of action.[2][5] The interaction between this compound and these cysteine residues is thought to be crucial for stabilizing the antagonistic conformation of the receptor.[4]

Clinically, the antagonistic properties of this compound have potential therapeutic applications, particularly in conditions characterized by excessive osteoclast activity, such as Paget's disease.[1][6] By inhibiting 1α,25(OH)2D3-induced osteoclast formation and bone resorption, this compound presents a promising avenue for the development of novel treatments for bone disorders.[1][7]

Quantitative Data on Antagonistic Activity

The antagonistic potency of this compound has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound in different experimental contexts.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 (Antagonist Activity) | 2.5 nM | Not specified | This value highlights the high potency of this compound as a VDR antagonist. | [2] |

| IC50 (Antagonist Activity) | 8.3 nM | Not specified | A study focused on structure-activity relationships reported this value for the original this compound compound. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic properties of this compound.

HL-60 Cell Differentiation Assay

This assay is fundamental for assessing the ability of compounds to inhibit the 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Objective: To determine the antagonistic effect of this compound on 1α,25(OH)2D3-induced HL-60 cell differentiation.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

1α,25(OH)2D3 (calcitriol)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Flow cytometer

-

Antibodies for cell surface markers (e.g., CD11b, CD14)

Procedure:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed HL-60 cells at a density of 1 x 10^5 cells/mL. Treat the cells with a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) in the presence of varying concentrations of this compound (e.g., 1 nM to 1 µM). Include appropriate controls (vehicle, 1α,25(OH)2D3 alone, this compound alone).

-

Incubation: Incubate the cells for 96 hours to allow for differentiation.

-

Assessment of Differentiation:

-

NBT Reduction Assay: To assess functional differentiation, incubate the cells with a solution of NBT and PMA. Differentiated cells will produce superoxide radicals that reduce the soluble yellow NBT to a dark blue formazan precipitate. The percentage of NBT-positive cells can be determined by light microscopy.

-

Flow Cytometry: To quantify the expression of differentiation markers, stain the cells with fluorescently labeled antibodies against CD11b and CD14. Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing these markers.

-

-

Data Analysis: Plot the percentage of differentiated cells (either NBT-positive or CD11b/CD14-positive) against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the differentiation induced by 1α,25(OH)2D3.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the VDR in response to agonists and antagonists.

Objective: To measure the ability of this compound to inhibit 1α,25(OH)2D3-mediated transactivation of a VDR-responsive reporter gene.

Materials:

-

A suitable cell line (e.g., HEK293, Saos-2, or COS-7)

-

Expression vector for human VDR

-

Reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency

-

Transfection reagent

-

1α,25(OH)2D3

-

This compound

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) and varying concentrations of this compound.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound. Determine the IC50 value for the inhibition of 1α,25(OH)2D3-induced reporter gene expression.

Mammalian Two-Hybrid Assay

This assay is employed to investigate the protein-protein interactions between the VDR and its co-regulators in a cellular context.

Objective: To determine the effect of this compound on the interaction between the VDR and a specific coactivator protein (e.g., SRC-1).

Materials:

-

Mammalian cell line (e.g., Saos-2 or HeLa)

-

"Bait" plasmid: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), e.g., GAL4-DBD.

-

"Prey" plasmid: Coactivator protein (e.g., SRC-1) fused to a transcriptional activation domain (AD), e.g., VP16-AD.

-

Reporter plasmid containing a luciferase gene driven by a promoter with binding sites for the DBD (e.g., GAL4 upstream activating sequence).

-

Transfection reagent

-

1α,25(OH)2D3

-

This compound

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture and co-transfect the cells with the bait, prey, and reporter plasmids.

-

Treatment: Treat the transfected cells with 1α,25(OH)2D3 in the presence or absence of increasing concentrations of this compound.

-

Incubation: Incubate for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound indicates its ability to disrupt the interaction between the VDR and the coactivator.

Bone Resorption Assay

This assay evaluates the impact of this compound on the bone-resorbing activity of osteoclasts.

Objective: To assess the inhibitory effect of this compound on 1α,25(OH)2D3-induced bone resorption by osteoclasts.

Materials:

-

Bone marrow cells from mice or humans, or a pre-osteoclastic cell line (e.g., RAW 264.7)

-

Alpha-MEM medium with FBS and antibiotics

-

M-CSF (Macrophage colony-stimulating factor)

-

RANKL (Receptor activator of nuclear factor kappa-B ligand)

-

1α,25(OH)2D3

-

This compound

-

Bone slices or calcium phosphate-coated plates

-